molecular formula C10H16F2O5 B143338 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester CAS No. 95058-93-8

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester

Cat. No. B143338
CAS RN: 95058-93-8
M. Wt: 254.23 g/mol
InChI Key: OUFRYOWGFSOSEY-RQJHMYQMSA-N
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Description

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester (DIPE) is a synthetic compound used in a variety of scientific research and laboratory experiments. It is a fluorinated ester of pentonic acid, which is a five-membered ring of five carbon atoms. DIPE is a highly versatile compound due to its unique chemical structure, which allows for a wide range of applications in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester involves the protection of the hydroxyl groups followed by the introduction of the difluoromethyl group and the deprotection of the hydroxyl groups.

Starting Materials
Ethyl 2,3-O-isopropylidene-D-threo-pentofuranoside, Bromine, Hydrogen fluoride, Diethyl ether, Potassium carbonate, Silver trifluoromethanesulfonate, Diethyl malonate, Sodium hydride, Chlorodifluoromethane, Dimethylformamide, Triethylamine, Hydrochloric acid

Reaction
Ethyl 2,3-O-isopropylidene-D-threo-pentofuranoside is reacted with bromine in the presence of hydrogen fluoride and diethyl ether to obtain ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-D-ribofuranoside..
Ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-D-ribofuranoside is reacted with potassium carbonate and silver trifluoromethanesulfonate in dimethylformamide to introduce the difluoromethyl group to obtain ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-2,2-difluoro-D-ribofuranoside..
Ethyl 2,3-O-isopropylidene-5-bromo-2-deoxy-2,2-difluoro-D-ribofuranoside is reacted with diethyl malonate, sodium hydride, and chlorodifluoromethane in the presence of triethylamine in dimethylformamide to obtain ethyl 2,3-O-isopropylidene-4,5-O-isopropylidene-2-deoxy-2,2-difluoro-D-ribofuranoside..
Ethyl 2,3-O-isopropylidene-4,5-O-isopropylidene-2-deoxy-2,2-difluoro-D-ribofuranoside is deprotected using hydrochloric acid to obtain 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester..

Scientific Research Applications

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as fluorinated analogues of natural products, triazoles, and heterocyclic compounds. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester is also used as a reagent in organic synthesis and as a catalyst for the preparation of polymers. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has been used as a model compound for the study of enzyme inhibition and as a substrate for the study of enzymes.

Mechanism Of Action

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a unique mechanism of action due to its fluorinated structure. The fluorine atoms in 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester interact with the substrate to form a complex that is stabilized by hydrogen bonding and electrostatic interactions. This complex is then attacked by a nucleophile, such as water, to form a product. The fluorine atoms also act as a steric hindrance, which prevents other molecules from attacking the complex.

Biochemical And Physiological Effects

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has a wide range of biochemical and physiological effects. In vitro studies have shown that 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has also been shown to inhibit the formation of reactive oxygen species (ROS), which can cause oxidative damage to cells. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester in laboratory experiments is its versatility. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can be used in a variety of reactions and can also be used as a model compound for the study of enzyme inhibition. However, there are some limitations to using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester in laboratory experiments. 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester is a highly reactive compound and can react with other molecules, which can lead to unwanted side reactions. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester can be difficult to purify due to its low solubility.

Future Directions

The potential applications of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester are still being explored. Some potential future directions include the development of new synthetic methods for the synthesis of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester and its derivatives, the development of new catalysts for the synthesis of 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester, and the development of new methods for the study of enzyme inhibition using 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester. In addition, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester could be used to develop new materials for applications in electronics, optics, and biotechnology.

properties

IUPAC Name

ethyl (3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFRYOWGFSOSEY-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541765
Record name Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester

CAS RN

95058-93-8
Record name Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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